molecular formula C26H33N3O9 B14763661 Lenalidomide-acetamido-O-PEG4-propargyl

Lenalidomide-acetamido-O-PEG4-propargyl

Cat. No.: B14763661
M. Wt: 531.6 g/mol
InChI Key: NHIORPSNVSUXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-acetamido-O-PEG4-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating a polyethylene glycol (PEG) linker. The addition of the acetamido and propargyl groups further modifies its chemical properties, making it suitable for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-propargyl typically involves multiple steps:

    Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.

    PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is pre-functionalized with acetamido and propargyl groups.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with the PEG4 linker.

    Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-propargyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the PEG linker.

    Substitution: The propargyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the PEG linker.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-propargyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving protein modification and drug delivery.

    Medicine: It is investigated for its potential in targeted cancer therapies and immunomodulation.

    Industry: The compound is used in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory properties.

    Pomalidomide: Another derivative of thalidomide with similar but more potent effects.

    Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG4-propargyl is derived.

Uniqueness

This compound stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compounds

Properties

Molecular Formula

C26H33N3O9

Molecular Weight

531.6 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetamide

InChI

InChI=1S/C26H33N3O9/c1-2-8-34-9-10-35-11-12-36-13-14-37-15-16-38-18-24(31)27-21-5-3-4-19-20(21)17-29(26(19)33)22-6-7-23(30)28-25(22)32/h1,3-5,22H,6-18H2,(H,27,31)(H,28,30,32)

InChI Key

NHIORPSNVSUXOF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.